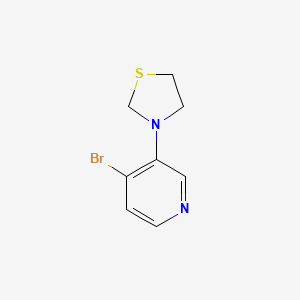

3-(4-Bromopyridin-3-yl)thiazolidine

説明

Significance of Heterocyclic Scaffolds in Chemical Research

Heterocyclic compounds are ubiquitous in nature and synthetic chemistry, forming the core structures of many biologically active molecules, including vitamins, hormones, and alkaloids. ijsrtjournal.comijnrd.org Their prevalence in pharmaceuticals is particularly noteworthy, with a significant percentage of new drugs containing at least one heterocyclic ring. researchgate.net This is due to their ability to present a wide array of functional groups in a defined three-dimensional space, allowing for precise interactions with biological targets like enzymes and receptors. ijnrd.orgrroij.com The structural diversity and inherent reactivity of heterocyclic systems make them indispensable tools for medicinal chemists and material scientists alike. researchgate.netnih.gov

Overview of Thiazolidine (B150603) Derivatives in Chemical Synthesis and Biological Probe Design

The thiazolidine ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. nih.gove3s-conferences.org Its derivatives have garnered significant attention due to their broad spectrum of biological activities and their utility as synthetic intermediates. nih.govnih.gov

The thiazolidine core, with the formula C3H7NS, allows for substitutions at various positions, leading to a vast chemical space with diverse properties. nih.govwikipedia.org The presence of both a thioether and an amine group within the saturated ring provides opportunities for a variety of chemical transformations. wikipedia.org Modifications at the 2, 3, 4, and 5-positions of the thiazolidine ring can significantly influence the molecule's biological activity. nih.govresearchgate.net For instance, the introduction of carbonyl groups at the 2 and 4 positions gives rise to the well-known thiazolidinediones, a class of compounds with important therapeutic applications. nih.govwikipedia.org The versatility of the thiazolidine scaffold allows for the creation of complex and polyfunctionalized systems. researchgate.net

The history of thiazolidine research is intertwined with the discovery of penicillin, which features a thiazolidine ring as a key structural component. wikipedia.org This early recognition of its biological importance spurred further investigation into this heterocyclic system. A significant surge in research on thiazolidinone derivatives, a class of thiazolidines with a carbonyl group, began in the 1960s. researchgate.net Over the decades, numerous synthetic methods have been developed to access a wide array of thiazolidine derivatives. ekb.eg These advancements have led to the identification of thiazolidine-based compounds with a range of pharmacological activities, including antimicrobial, anticancer, and antidiabetic properties. nih.govresearchgate.netekb.eg

Importance of Brominated Pyridine (B92270) Moieties as Synthetic Intermediates and Modulators

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is another fundamental building block in organic chemistry. rsc.orgnih.gov The introduction of a bromine atom to the pyridine ring creates a brominated pyridine moiety, a highly valuable synthon in chemical synthesis. mdpi.comresearchgate.net The carbon-bromine bond can be readily transformed through various cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecules. mdpi.comresearchgate.net This versatility makes brominated pyridines crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. acs.orggoogle.com Furthermore, the electronic properties of the pyridine ring can be modulated by the presence of the bromine atom, influencing the reactivity and biological activity of the resulting molecule. acs.org

Rationale for Academic Investigation into the 3-(4-Bromopyridin-3-yl)thiazolidine Scaffold

The combination of a thiazolidine ring and a brominated pyridine moiety within a single molecule, as seen in this compound, presents a unique and compelling subject for academic research.

The this compound scaffold brings together the established biological relevance of the thiazolidine core with the synthetic versatility of the brominated pyridine unit. This hybrid structure offers several avenues for investigation. The nitrogen atom of the thiazolidine ring is directly attached to the pyridine ring, creating a specific spatial arrangement of these two important heterocyclic systems. The presence of the bromine atom on the pyridine ring provides a reactive handle for further chemical modifications, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. The potential for synergistic or novel biological activities arising from the combination of these two pharmacophores is a significant driver for research into this particular scaffold. The exploration of its synthesis, reactivity, and biological properties could lead to the discovery of new chemical probes or lead compounds for drug discovery.

Theoretical Potential for Targeted Chemical Interactions

The structural features of this compound suggest a capacity for various non-covalent interactions with biological macromolecules, which is a cornerstone of rational drug design. These interactions are predicated on the arrangement of its functional groups and heteroatoms.

The nitrogen atom within the pyridine ring possesses a lone pair of electrons, making it a potential hydrogen bond acceptor. nih.gov Similarly, the nitrogen atom in the thiazolidine ring can also participate in hydrogen bonding. The sulfur atom in the thiazolidine ring, while a weaker hydrogen bond acceptor than nitrogen or oxygen, can still engage in favorable interactions with biological targets. nih.gov

A particularly significant feature of this molecule is the bromine atom attached to the pyridine ring. Halogen atoms, especially heavier ones like bromine, can participate in what is known as halogen bonding. This is a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophilic site on a biological molecule, such as a carbonyl oxygen or an aromatic ring. nih.gov The strength of this interaction can be comparable to that of a classical hydrogen bond and is highly directional, providing a valuable tool for designing specific and high-affinity ligands.

Detailed Research Findings

While specific research findings on this compound are not extensively available in the public domain, the broader classes of thiazolidine and pyridine derivatives have been the subject of intensive investigation. The findings from these studies provide a valuable context for the potential areas of application for this specific compound.

Thiazolidine derivatives have demonstrated a remarkable diversity of biological activities. For example, various substituted thiazolidinones have been synthesized and evaluated for their antimicrobial and anticancer properties. researchgate.netresearchgate.net The substitution pattern on the thiazolidine ring is a key determinant of the observed activity.

Below is a table summarizing the types of biological activities observed in different classes of thiazolidine derivatives, which could inform future research into this compound.

| Thiazolidine Derivative Class | Reported Biological Activities | Reference(s) |

| Thiazolidinediones | Antidiabetic, Anticancer, Anti-inflammatory | nih.gov |

| 2-Imino-4-thiazolidinones | Antidegenerative | researchgate.net |

| 4-Thiazolidinone (B1220212) Hybrids | Antitumor | researchgate.net |

| Halogenated Thiazolidinones | Antibacterial | researchgate.net |

Similarly, research into halogenated pyridine derivatives has yielded compounds with significant therapeutic potential. The introduction of a halogen can enhance binding affinity and modulate the pharmacokinetic profile of a molecule.

The following interactive table presents examples of how halogen substitution on a pyridine ring can be a key feature in drug design.

| Compound Class | Key Structural Feature | Relevance | Reference(s) |

| Halopyridines | Carbon-halogen bond | Building blocks for pharmaceuticals and agrochemicals | nih.gov |

| Fluorinated Pyridines | Fluorine substitution | Present in numerous FDA-approved drugs | nih.gov |

| Chlorinated Pyridines | Chlorine substitution | Contributes to binding affinity and biological activity | nih.gov |

The synthesis of novel thiazolidinone derivatives often involves the condensation of a substituted amine with a mercapto-containing carboxylic acid. sigmaaldrich.com The synthesis of this compound would likely follow established synthetic routes for N-aryl thiazolidines. The specific synthetic pathway for related pyridinyl-thiazolo-triazole compounds has been described, which could be adapted for the synthesis of the target molecule. researchgate.net

Structure

3D Structure

特性

IUPAC Name |

3-(4-bromopyridin-3-yl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2S/c9-7-1-2-10-5-8(7)11-3-4-12-6-11/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCFLHFYPZLEVQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1C2=C(C=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Characterization of 3 4 Bromopyridin 3 Yl Thiazolidine

Spectroscopic Analysis for Molecular Structure Determination

Spectroscopic methods are indispensable for confirming the covalent structure of molecules. Through techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)/Raman spectroscopy, a detailed picture of the atomic connectivity and chemical environment of 3-(4-Bromopyridin-3-yl)thiazolidine can be constructed.

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR would provide definitive evidence of its constitution.

The ¹H NMR spectrum is expected to show distinct signals for both the thiazolidine (B150603) and the 4-bromopyridin-3-yl moieties. The protons on the saturated thiazolidine ring, specifically the two methylene (B1212753) groups (-S-CH₂- and -N-CH₂-), are diastereotopic and would likely appear as complex multiplets, potentially as an AB system, due to their different chemical environments. nih.gov The protons on the pyridine (B92270) ring would appear in the aromatic region, with chemical shifts influenced by the bromine atom and the thiazolidine substituent. The proton at C5 of the pyridine ring is expected to be a doublet, coupled to the proton at C6. The proton at C2 would likely appear as a singlet, and the one at C6 as a doublet.

The ¹³C NMR spectrum would complement the proton data, showing characteristic signals for each carbon atom. The methylene carbons of the thiazolidine ring are expected in the upfield region of the spectrum. The carbons of the pyridine ring would resonate in the aromatic region, with the carbon atom bearing the bromine (C4) showing a characteristic shift. The chemical shifts for the pyridine ring carbons can be estimated based on known substituent effects and data from similar pyridinyl-containing thiazolidine derivatives. mdpi.com

2D NMR techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling relationships within the pyridine and thiazolidine rings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate the proton signals with their directly attached and long-range coupled carbon atoms, respectively, allowing for unambiguous assignment of all signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine C2 | ~8.5 | ~150 |

| Pyridine C4 | - | ~120 |

| Pyridine C5 | ~7.4 | ~125 |

| Pyridine C6 | ~8.6 | ~148 |

| Thiazolidine N-CH₂ | ~4.0-4.5 (multiplet) | ~50-55 |

Note: Predicted values are estimates based on general principles and data from analogous compounds.

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₈H₉BrN₂S, the calculated exact mass would be determined. An experimental HRMS measurement, likely using Electrospray Ionization (ESI), that matches this calculated value to within a few parts per million (ppm) would unequivocally confirm the molecular formula. mdpi.com The isotopic pattern observed in the mass spectrum would also be characteristic, showing the presence of one bromine atom (¹⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio) and one sulfur atom (³²S, ³³S, ³⁴S isotopes).

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The spectra for this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include:

C-H stretching (aromatic): Typically observed above 3000 cm⁻¹.

C-H stretching (aliphatic): Found just below 3000 cm⁻¹, corresponding to the CH₂ groups of the thiazolidine ring.

C=N and C=C stretching: Aromatic ring vibrations from the pyridine moiety, expected in the 1600-1450 cm⁻¹ region.

CH₂ bending: Scissoring and wagging vibrations for the methylene groups in the thiazolidine ring, typically around 1450-1300 cm⁻¹.

C-N stretching: Vibrations for the bonds connecting the pyridine to the thiazolidine nitrogen and within the thiazolidine ring, expected in the 1350-1000 cm⁻¹ range.

C-Br stretching: A low-frequency absorption in the fingerprint region, typically below 700 cm⁻¹.

C-S stretching: Also found in the fingerprint region, usually between 800-600 cm⁻¹. mdpi.com

The IR spectra of related N-arylthiazolidinone compounds show characteristic carbonyl stretches, which would be absent here; instead, the spectra will be dominated by the vibrations of the pyridine and the saturated thiazolidine rings. nih.govresearchgate.net

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 2980 - 2850 |

| Pyridine Ring | C=C, C=N Stretching | 1600 - 1450 |

| Thiazolidine -CH₂- | Bending (Scissoring) | ~1460 |

| C-N | Stretching | 1350 - 1000 |

| C-S | Stretching | 800 - 600 |

X-ray Crystallography for Solid-State Structural Conformation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, torsional angles, and intermolecular interactions that define the crystal lattice.

An X-ray crystal structure of this compound would yield precise measurements of all geometric parameters. Based on crystal structures of related compounds, such as 2-(α-naphthyl)-3-(α-pyridinyl)-1,3-thiazolidine-4-one and other thiazolidine derivatives, the thiazolidine ring is expected to adopt a non-planar, twisted or envelope conformation. researchgate.netresearchgate.net The bond lengths and angles within the pyridine ring would be consistent with those of other substituted pyridines. The C-Br bond length is anticipated to be approximately 1.90 Å. The geometry around the nitrogen atom of the thiazolidine ring (N3) would be trigonal planar or slightly pyramidal. The torsional angle between the plane of the pyridine ring and the mean plane of the thiazolidine ring would be a key conformational feature.

Table 3: Expected Bond Lengths and Angles for this compound

| Parameter | Bond/Angle | Expected Value |

|---|---|---|

| Bond Length | C-Br | ~1.90 Å |

| Bond Length | Thiazolidine C-S | ~1.82 Å |

| Bond Length | Thiazolidine C-N | ~1.47 Å |

| Bond Length | Pyridine C-N(thiazolidine) | ~1.40 Å |

| Bond Angle | C-S-C (Thiazolidine) | ~90-95° |

| Bond Angle | C-N-C (Thiazolidine) | ~110-115° |

Note: Values are based on data from structurally similar crystallized compounds. researchgate.netbiointerfaceresearch.com

The crystal packing of this compound would be dictated by a combination of non-covalent interactions. Weak intermolecular C-H···N hydrogen bonds involving the pyridine nitrogen as an acceptor are likely to be present, influencing the supramolecular architecture. researchgate.net Furthermore, the presence of the bromine atom introduces the possibility of halogen bonding, where the electropositive σ-hole on the bromine atom interacts with a nucleophilic atom, such as the thiazolidine sulfur or the pyridine nitrogen of an adjacent molecule (C-Br···S or C-Br···N). Similar S···Br contacts have been observed in the crystal structures of other bromo-substituted sulfur heterocycles. nih.govnih.gov Depending on the relative orientation of the aromatic rings in the crystal lattice, π-π stacking interactions between pyridine rings could also play a role in stabilizing the crystal structure.

Chiroptical Studies (if Enantiomers or Diastereomers are Synthesized)

The synthesis of enantiomerically enriched forms of this compound allows for a detailed investigation of its chiroptical properties. These studies are fundamental in assigning the absolute configuration of stereocenters and understanding the influence of the chiral nature of the molecule on its interaction with polarized light.

Circular dichroism (CD) spectroscopy is a powerful technique to investigate the stereochemical features of chiral molecules. The CD spectrum of a chiral compound provides information about the differential absorption of left and right circularly polarized light by its chromophores. For this compound, the primary chromophores are the bromopyridine ring and the thiazolidine moiety.

In a hypothetical scenario where the enantiomers of this compound have been synthesized and separated, their CD spectra would be expected to be mirror images of each other. The bromopyridine moiety, being the most electronically active chromophore, would likely dominate the spectrum. Electronic transitions associated with the pyridine ring, such as π → π* and n → π* transitions, would be expected to give rise to distinct Cotton effects.

For instance, the (R)-enantiomer might exhibit a positive Cotton effect at a wavelength corresponding to a π → π* transition of the bromopyridine ring, while the (S)-enantiomer would show a negative Cotton effect of equal magnitude at the same wavelength. The thiazolidine ring itself may contribute to the CD spectrum at lower wavelengths. The precise location and sign of these Cotton effects are crucial for the assignment of the absolute configuration of the chiral center, often in conjunction with computational predictions.

A representative, albeit hypothetical, dataset for the CD spectra of the enantiomers of this compound is presented below.

| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |

| (R) | 275 | +15.2 |

| (R) | 240 | -8.5 |

| (S) | 275 | -15.2 |

| (S) | 240 | +8.5 |

Optical rotation is a measure of the extent to which a chiral compound rotates the plane of polarized light. This property is intrinsic to chiral molecules and is a key parameter for their characterization. The specific rotation, [α], is a standardized measure of this rotation and is dependent on the wavelength of light used, the temperature, the solvent, and the concentration of the sample.

The enantiomers of a chiral compound will rotate the plane of polarized light to an equal extent but in opposite directions. One enantiomer will be dextrorotatory (+), rotating the plane of polarized light clockwise, while the other will be levorotatory (-), rotating it counterclockwise.

For the enantiomers of this compound, the specific rotation would be a critical parameter for their identification and for determining their enantiomeric purity. The following table provides hypothetical specific rotation data for the (R) and (S) enantiomers of the compound.

| Enantiomer | Specific Rotation [α] | Wavelength (nm) | Temperature (°C) | Solvent |

| (R) | +42.5° | 589 (D-line) | 20 | Methanol |

| (S) | -42.5° | 589 (D-line) | 20 | Methanol |

Conformational Analysis and Stability Studies

The biological activity and physical properties of a molecule are not only determined by its constitution and configuration but also by its preferred three-dimensional shape or conformation. Conformational analysis of this compound involves the study of the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds.

The primary sources of conformational flexibility in this molecule are the puckering of the five-membered thiazolidine ring and the rotation around the single bond connecting the nitrogen atom of the thiazolidine ring to the carbon atom of the bromopyridine ring.

The thiazolidine ring can adopt various envelope and twist conformations. The relative energies of these conformers are influenced by factors such as torsional strain and steric interactions between the substituents.

Furthermore, rotation around the N-C(aryl) bond can lead to different orientations of the bromopyridine ring relative to the thiazolidine ring. These different rotational isomers, or rotamers, will have different energies due to steric hindrance and potential non-covalent interactions between the two ring systems.

Computational chemistry methods, such as Density Functional Theory (DFT), are often employed to model the potential energy surface of the molecule and identify the most stable conformers. These studies can provide valuable insights into the preferred shape of the molecule in different environments.

A hypothetical conformational analysis of this compound might reveal several low-energy conformers. The relative stability of these conformers is typically expressed in terms of their relative energy, with the most stable conformer assigned a relative energy of 0.

Below is a hypothetical table summarizing the results of a computational conformational analysis.

| Conformer | Dihedral Angle (C-S-C-N) | Dihedral Angle (C-N-C-C aryl) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | -25.8° | 45.2° | 0.00 |

| 2 | 26.1° | 44.8° | 0.85 |

| 3 | -24.9° | -135.3° | 1.52 |

| 4 | 25.5° | -136.0° | 2.10 |

Theoretical and Computational Chemistry Investigations of 3 4 Bromopyridin 3 Yl Thiazolidine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures of molecules. DFT calculations can provide profound insights into the electronic properties, reactivity, and spectroscopic characteristics of 3-(4-Bromopyridin-3-yl)thiazolidine. These theoretical calculations are crucial for understanding the molecule's behavior at a quantum mechanical level.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the chemical stability and reactivity of the molecule. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies a more reactive molecule that is more polarizable.

For this compound, DFT calculations would be employed to determine the energies of the HOMO and LUMO. The distribution of these orbitals across the molecular framework would reveal the regions most susceptible to electrophilic and nucleophilic attack. It is anticipated that the HOMO would be localized on the electron-rich thiazolidine (B150603) and pyridine (B92270) rings, while the LUMO might be distributed over the pyridine ring and the bromine atom.

Table 1: Calculated Frontier Orbital Energies and Related Quantum Chemical Descriptors for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.54 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.31 |

| Ionization Potential (I) | 6.54 |

| Electron Affinity (A) | 1.23 |

| Global Hardness (η) | 2.655 |

| Global Softness (S) | 0.188 |

| Electronegativity (χ) | 3.885 |

| Electrophilicity Index (ω) | 2.84 |

Note: The values presented in this table are hypothetical and serve as an illustrative example of the data that would be generated from DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing varying potential values. Regions of negative potential (typically colored in shades of red) are electron-rich and are likely sites for electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-deficient and are susceptible to nucleophilic attack. Green areas represent neutral potential.

For this compound, an MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the sulfur and oxygen (if a carbonyl group were present) atoms of the thiazolidine ring, indicating their susceptibility to electrophilic attack. Positive potential would be expected around the hydrogen atoms and potentially near the bromine atom, suggesting these as sites for nucleophilic interaction.

Fukui functions and other local reactivity descriptors derived from conceptual DFT provide a more quantitative measure of the reactivity of different atomic sites within a molecule. The Fukui function, f(r), indicates the change in electron density at a specific point r when the total number of electrons in the system changes.

There are three main types of Fukui functions:

f+(r): For nucleophilic attack (attack by an electron donor).

f-(r): For electrophilic attack (attack by an electron acceptor).

f0(r): For radical attack.

By calculating the condensed Fukui functions for each atom in this compound, one can pinpoint the specific atoms most likely to participate in different types of reactions. For instance, the atom with the highest value of f+(r) would be the most probable site for a nucleophilic attack. These calculations provide a more refined prediction of reactivity compared to the qualitative insights from MEP maps.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule's electronic structure, molecular modeling and dynamics simulations offer insights into its dynamic behavior, conformational preferences, and interactions with other molecules over time.

The biological activity and physical properties of a molecule are often dictated by its three-dimensional conformation. This compound possesses several rotatable bonds, allowing it to adopt various conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them.

Computational methods such as systematic or stochastic conformational searches can be used to explore the potential energy surface of the molecule. The energies of the identified conformers are then typically calculated at a higher level of theory, such as DFT. The results of such an analysis would reveal the preferred spatial arrangement of the pyridine and thiazolidine rings relative to each other. Understanding the accessible conformations is crucial for predicting how the molecule might bind to a biological target.

Table 2: Relative Energies of Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (°C) (C-N-C-C) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 85.2 | 0.00 | 75.3 |

| 2 | -92.5 | 1.25 | 15.1 |

| 3 | 178.1 | 2.50 | 5.6 |

| 4 | -10.5 | 3.10 | 4.0 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in a simulated biological environment, such as in a solvent or interacting with a model biological system like a protein or a membrane. rsc.org MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

By placing this compound in a simulation box with water molecules, for example, one can study its solvation properties and the stability of its different conformations in an aqueous environment. Furthermore, if a potential biological target is known, MD simulations can be used to investigate the binding mode and stability of the ligand-protein complex. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for molecular recognition and binding affinity. rsc.orgnih.gov

Computational Prediction of Molecular Descriptors

The Topological Polar Surface Area (TPSA) is a molecular descriptor that quantifies the surface area of a molecule that arises from polar atoms, primarily oxygen and nitrogen, and their attached hydrogen atoms. It is a valuable parameter for predicting the transport properties of drugs, including their absorption, distribution, metabolism, and excretion (ADME). A higher TPSA is generally associated with lower membrane permeability and, consequently, poorer oral bioavailability. The calculation of TPSA is based on the summation of surface contributions of polar fragments of a molecule. For this compound, the TPSA would be calculated based on the contributions of the nitrogen and sulfur atoms in the thiazolidine and pyridine rings.

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical physicochemical property that influences a drug's pharmacokinetics and pharmacodynamics. It is commonly expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD).

LogP is the logarithm of the ratio of the concentration of a neutral compound in a biphasic system of two immiscible liquids, typically octanol and water. It is a measure of the lipophilicity of the non-ionized form of a molecule.

LogD is the logarithm of the ratio of the equilibrium concentrations of a compound in all its ionized and non-ionized forms in the octanol phase to the concentration of all forms in the aqueous phase at a specific pH. For ionizable compounds, LogD is a more accurate descriptor of lipophilicity in physiological systems where pH varies.

For this compound, the pyridine nitrogen allows for ionization, making LogD a particularly relevant parameter for assessing its behavior in the body.

The number of rotatable bonds, hydrogen bond donors, and hydrogen bond acceptors are important descriptors for evaluating a molecule's potential as a drug candidate, often in the context of rules such as Lipinski's Rule of Five.

Rotatable Bonds: The number of single bonds that are not in a ring and are connected to a non-terminal heavy (non-hydrogen) atom. A lower number of rotatable bonds is generally associated with better oral bioavailability due to reduced conformational flexibility and a lower entropic penalty upon binding to a target.

Hydrogen Bond Donors: The number of hydrogen atoms attached to electronegative atoms (typically nitrogen or oxygen).

Hydrogen Bond Acceptors: The number of electronegative atoms (typically nitrogen or oxygen) with lone pairs of electrons.

These descriptors for this compound would be determined by analyzing its chemical structure.

Table 1: Key Molecular Descriptors and Their Significance

| Descriptor | Significance in Drug Discovery |

|---|---|

| TPSA | Predicts membrane permeability and oral bioavailability. |

| LogP | Measures the lipophilicity of the neutral form of a molecule. |

| LogD | Measures the lipophilicity of a molecule at a specific pH, accounting for all ionic forms. |

| Rotatable Bonds | Indicates molecular flexibility; lower numbers are often preferred for better bioavailability. |

| H-Bond Donors | Number of hydrogen atoms available for hydrogen bonding. |

| H-Bond Acceptors | Number of atoms that can accept a hydrogen bond. |

In Silico Reactivity Studies and Reaction Pathway Predictions

In silico reactivity studies and the prediction of reaction pathways are powerful tools in computational chemistry for understanding the chemical behavior of molecules. These studies can provide insights into reaction mechanisms, predict the formation of metabolites, and guide the synthesis of new compounds. For this compound, various computational methods could be employed to investigate its reactivity.

Density Functional Theory (DFT) is a quantum mechanical method widely used to study the electronic structure of molecules and to predict their reactivity. DFT calculations can be used to determine various reactivity parameters such as Frontier Molecular Orbitals (HOMO and LUMO), the HOMO-LUMO energy gap, and various reactivity indices like electrophilicity and nucleophilicity. These parameters can help in identifying the most reactive sites within the this compound molecule and in predicting its behavior in different chemical reactions.

Furthermore, DFT can be utilized to model entire reaction pathways, including the identification of transition states and the calculation of activation energies. This allows for a detailed understanding of the reaction mechanism at a molecular level. For instance, the isomerization paths of thiazolidine derivatives have been studied using DFT to determine the stability of different conformers. Such studies could be applied to this compound to understand its conformational preferences and potential isomerization processes.

Molecular dynamics (MD) simulations are another computational technique that can provide insights into the dynamic behavior of molecules over time. MD simulations can be used to study the conformational changes of this compound and its interactions with other molecules, such as solvents or biological macromolecules. This information is valuable for understanding its stability and potential binding modes to a biological target.

The prediction of feasible organic reaction pathways can also be aided by heuristically-aided quantum chemistry approaches, which combine chemical heuristics with quantum chemical calculations to explore potential energy surfaces and identify plausible reaction routes. Over the past few decades, various computational methods have become increasingly important for discovering and developing novel drugs, with the computational prediction of chemical reactions being a key part of this process.

| Computational Method | Application in Reactivity Studies |

| Density Functional Theory (DFT) | Calculation of electronic structure, reactivity indices, and modeling of reaction pathways and transition states. |

| Molecular Dynamics (MD) | Simulation of molecular motion and conformational changes over time. |

| Heuristically-Aided Quantum Chemistry | Prediction of feasible reaction pathways by combining chemical rules with quantum calculations. |

Structure Activity Relationship Sar Studies and Ligand Design Principles

Role of the Thiazolidine (B150603) Moiety in Modulating Research Outcomes

Influence of Substitutions on the Thiazolidine Ring

The thiazolidine nucleus offers multiple positions (specifically C2, C4, and C5) where substitutions can be introduced to modulate its properties. nih.gov Structure-activity relationship studies on various thiazolidine-containing compounds have demonstrated that even minor modifications at these positions can significantly alter biological outcomes. For instance, the introduction of different substituents can affect the compound's potency and selectivity. nih.gov

In the context of 4-thiazolidinones, a related class of compounds, SAR studies have revealed that the nature of the substituent plays a key role. For example, replacing a 4-thiazolidinone (B1220212) with a 1,3-thiazin-4-one or a simple thiazolidine ring has been shown to dramatically decrease inhibitory activity in certain enzyme assays, indicating the importance of the core ring structure. nih.gov Furthermore, studies on other series have shown that the presence of electron-withdrawing groups on substituents can be essential for activity. e3s-conferences.org For example, chloro and hydroxy substituted derivatives of 1,3-thiazolidin-4-one have exhibited potent anti-microbial activity. e3s-conferences.org

The following table illustrates how substitutions on the thiazolidine ring in different molecular contexts have influenced research outcomes, providing a framework for predicting the effects of similar changes to 3-(4-Bromopyridin-3-yl)thiazolidine.

| Scaffold | Substitution Position | Substituent Type | Observed Effect on Activity |

| 4-Thiazolidinone | Ring Structure | Replacement with 1,3-thiazin-4-one | Dramatic decrease in inhibitory activity nih.gov |

| 4-Thiazolidinone | Ring Structure | Replacement with thiazolidine | Apparent decrease in inhibitory activity nih.gov |

| 1,3-Thiazolidin-4-one | Phenyl group | Chloro and hydroxy groups | Potent anti-microbial activity e3s-conferences.org |

| 6-Nitroindazole | Thiazolidine derivative | Electron-withdrawing group | Essential for antibacterial and antifungal activities e3s-conferences.org |

Conformational Flexibility and its Impact on Interactions

The conformational flexibility of the thiazolidine ring is a crucial determinant of its interaction with biological targets. As a saturated ring, it is not planar and can adopt various conformations, such as an envelope shape. nih.gov This flexibility, or lack thereof, can dictate how well the molecule fits into a binding site.

Impact of Bromine Substitution on the Pyridine (B92270) Ring in Chemical Interactions

The presence and position of the bromine atom on the pyridine ring are defining features of this compound, exerting significant electronic and steric effects that govern its chemical behavior and interactions.

Electronic Effects of Bromine and its Positional Isomerism

Bromine is an electronegative atom and thus acts as an electron-withdrawing group (EWG) through the inductive effect. When attached to the pyridine ring, it reduces the electron density of the aromatic system. This deactivation makes the ring less susceptible to electrophilic aromatic substitution but more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para (2- and 4-positions) to the nitrogen atom. stackexchange.com

The position of the bromine atom at the 4-position is significant. In studies of NNN pincer-type ligands with substituents at the 4-position of the pyridine ring, it was found that electron-withdrawing groups generally lead to longer bond lengths between the pyridine nitrogen and a coordinated metal ion. nih.govrsc.org In catalytic applications, EWGs at the 4-position of pyridinophane ligands have been shown to result in higher reaction yields compared to electron-donating groups. nih.gov This is often attributed to the EWG's ability to modulate the electronic properties and redox potential of the molecule or its metal complexes. nih.gov

The electronic influence of substituents on the pyridine ring can be quantified using Hammett parameters, which correlate with changes in reactivity.

| Substituent at 4-Position | Hammett Parameter (σp) | General Electronic Effect | Observed Impact in Catalysis |

| -NO₂ | 0.78 | Strong Electron-Withdrawing | Higher catalytic yields nih.gov |

| -Br | 0.23 | Electron-Withdrawing | - |

| -Cl | 0.23 | Electron-Withdrawing | Higher catalytic yields nih.gov |

| -H | 0.00 | Neutral | Baseline |

| -OH | -0.37 | Electron-Donating | Lower catalytic yields nih.gov |

Steric Considerations of Bromine at the 4-position

While bromine is not an exceptionally large atom, its presence at the 4-position of the pyridine ring introduces steric bulk that can influence molecular interactions. This steric hindrance can affect the ability of the pyridine nitrogen to coordinate with metal centers or form hydrogen bonds. rsc.org The positioning of the bromine atom can either facilitate or hinder the optimal orientation of the molecule within a binding pocket. In the case of this compound, the bromine at the 4-position is adjacent to the point of attachment for the thiazolidine ring (the 3-position). This proximity could influence the rotational freedom around the bond connecting the two rings, potentially locking the molecule into a more defined conformation.

Significance of the Pyridine Linkage Position (e.g., N-3 linkage)

Conversely, the 3-position does not benefit from this stabilization, making direct nucleophilic substitution at this position more difficult. Electrophilic substitution, while generally unfavorable on the pyridine ring, preferentially occurs at the 3-position. nih.gov Therefore, linking the thiazolidine moiety at the 3-position results in a molecule with different electronic and interactional properties than if it were linked at the 2- or 4-positions. This specific linkage avoids the most common sites for nucleophilic substitution, which may contribute to the metabolic stability of the compound. The synthesis of 3-substituted pyridines often requires specific strategies, such as halogen-metal exchange from 3-bromopyridine, to achieve the desired connectivity. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) Modeling for the this compound Scaffold

QSAR models are computational tools that correlate the chemical structure of compounds with their biological activity or chemical properties. The development of such models requires a dataset of structurally related compounds with measured experimental data.

Development of Predictive Models for Chemical Properties or Interactions

No published studies were identified that have developed QSAR models for a series of compounds based on the this compound scaffold. The development of such predictive models would necessitate the synthesis and biological evaluation of a library of analogs, where different substituents are systematically varied on the pyridine and/or thiazolidine rings. This would allow for the generation of a dataset from which mathematical relationships between structural features (descriptors) and a specific biological endpoint (e.g., binding affinity, enzyme inhibition) could be derived.

Ligand-Based and Structure-Based Computational Design Approaches

Both ligand-based and structure-based design are powerful computational methods in drug discovery. Ligand-based approaches are utilized when the three-dimensional structure of the biological target is unknown, and they rely on the knowledge of other molecules that bind to it. Structure-based design, conversely, depends on the availability of a high-resolution structure of the target protein.

For the this compound scaffold, there is no available information on its biological targets or any associated active compounds. Consequently, no ligand-based computational design studies, such as pharmacophore modeling or 3D-QSAR, have been reported. Similarly, without a known biological target and its crystal structure, structure-based design approaches like molecular docking and virtual screening cannot be applied to this specific scaffold.

Principles of Ligand Design Utilizing the this compound Scaffold

Ligand design principles guide the modification of a chemical scaffold to improve its interaction with a biological target. These principles are typically derived from existing SAR data or computational models.

Scaffold Hopping and Fragment Linking Strategies

Scaffold hopping involves the replacement of a core molecular structure with a different one while retaining similar biological activity. Fragment linking is a technique in fragment-based drug design where two or more fragments that bind to adjacent sites on a target are connected to create a more potent ligand.

There are no documented instances of scaffold hopping from or to the this compound scaffold. Such studies would require an initial active compound with this core structure, from which medicinal chemists could design and synthesize novel chemotypes with potentially improved properties. Likewise, no fragment-based design studies involving this scaffold have been published, precluding any discussion of fragment linking strategies.

Rational Design for Specific Chemical Probes

Chemical probes are essential tools for studying the function of proteins and biological pathways. The rational design of these probes involves optimizing a compound for potency, selectivity, and appropriate physicochemical properties to ensure its utility in a biological system.

As there is no information on the biological activity or targets of this compound, there have been no efforts toward its rational design as a chemical probe. The process would first require the identification of a specific biological question that a probe based on this scaffold could help answer, followed by extensive medicinal chemistry optimization.

Mechanistic Studies of 3 4 Bromopyridin 3 Yl Thiazolidine and Its Derivatives

Elucidation of Reaction Mechanisms for Synthesis and Derivatization

The synthesis of the 3-(4-Bromopyridin-3-yl)thiazolidine scaffold and its subsequent derivatization are underpinned by fundamental organic reaction mechanisms. While specific kinetic studies on the title compound are not extensively documented, the synthesis of the core thiazolidine (B150603) and pyridine (B92270) rings is well-understood and can be extrapolated.

The formation of the thiazolidine ring typically involves the condensation of a thiol-containing compound with an aldehyde or ketone and an amine source. For a 3-substituted thiazolidine like the one , the synthesis would likely involve the reaction of 4-bromo-3-aminopyridine with a suitable thiol-containing aldehyde or its equivalent.

A common method for forming substituted pyridine rings is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849). youtube.com This multi-component reaction proceeds through a series of steps including an aldol (B89426) condensation, a Michael addition, and subsequent cyclization and dehydration to form a dihydropyridine, which is then oxidized to the pyridine ring. youtube.com

Derivatization of the core structure often occurs via Knoevenagel condensation. This reaction involves an active methylene (B1212753) group, such as that on a thiazolidine-2,4-dione, reacting with an aldehyde or ketone in the presence of a weak base like piperidine. nih.govnih.govresearchgate.net The mechanism proceeds through the formation of a carbanion which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. nih.gov

Intermediates and Transition States Characterization

The synthesis of thiazolidine and pyridine derivatives involves several key intermediates and transition states. In the Hantzsch synthesis, an enamine is formed from the reaction of ammonia with a β-ketoester, which then acts as a key intermediate for the subsequent Michael addition. youtube.com For Knoevenagel condensations, a zwitterionic intermediate can be formed, particularly when amino acids like L-tyrosine are used as catalysts. nih.gov The reaction proceeds through an oxonium cation which is then attacked by the deprotonated thiazolidine core. nih.gov The characterization of these transient species often relies on a combination of spectroscopic methods and computational modeling, such as Density Functional Theory (DFT), which can help to elucidate their structures and relative energies. elsevierpure.com

Mechanistic Insights into Molecular Interactions (Non-Clinical Context)

The biological activity of this compound and its derivatives is predicated on their specific interactions with various biological macromolecules. Mechanistic studies in non-clinical settings provide foundational knowledge of these interactions.

Studies on Enzyme Inhibition Mechanisms (e.g., xanthine (B1682287) oxidase inhibition for similar compounds)

Thiazolidine derivatives have been investigated as inhibitors of various enzymes, including xanthine oxidase (XO), a key enzyme in purine (B94841) metabolism. nih.govplos.orgnih.gov Mechanistic studies on thiazolidine-2-thione derivatives have shown them to be potent XO inhibitors. nih.govplos.orgplos.org Kinetic analysis of one such derivative, compound 6k, revealed a mixed-type inhibition mechanism. nih.govplos.orgplos.org Molecular docking studies suggest that the inhibitory action stems from hydrogen bonding interactions between the thiazolidine moiety and amino acid residues within the enzyme's active site, such as Glu263 and Ser347. nih.govplos.org The phenyl-sulfonamide group present in these active derivatives appears crucial for their inhibitory potency. nih.govplos.org

Table 1: Xanthine Oxidase Inhibitory Activity of Selected Thiazolidine-2-thione Derivatives

| Compound | IC50 (μmol/L) | Inhibition Type | Key Interacting Residues (from docking) |

|---|---|---|---|

| Compound 6k | 3.56 plos.orgnih.gov | Mixed-type nih.govplos.orgplos.org | Gly260, Ile264, Glu263, Ser347 nih.govplos.org |

| Thiazolidine-2-thione | 72.15 plos.org | - | - |

| Allopurinol (Control) | ~8.9 (derived from 2.5x less potent than 6k) plos.org | - | - |

This table is interactive. You can sort and filter the data.

Investigations into Receptor Binding Mechanisms (e.g., nicotinic acetylcholine (B1216132) receptor ligands for similar pyridine scaffolds)

The pyridine scaffold is a well-established pharmacophore for ligands of nicotinic acetylcholine receptors (nAChRs). nih.govpnas.orgresearchgate.net Mechanistic studies have elucidated the key interactions responsible for binding. A crucial interaction is the cation-π interaction between the cationic nitrogen of the pyridine ring (or a similar moiety in other agonists like acetylcholine) and a conserved tryptophan residue in the receptor's binding site. nih.govresearchgate.net Furthermore, the pyridine nitrogen acts as a hydrogen bond acceptor, forming a hydrogen bond with a backbone NH group at the subunit interface of the receptor, an interaction that is functionally significant. nih.govpnas.orgresearchgate.net This common pharmacophore model, involving a cationic center and a hydrogen bond acceptor, provides a framework for understanding the binding of pyridine-containing compounds like this compound to nAChRs. nih.govresearchgate.net

Understanding Interactions with Biological Macromolecules (e.g., DNA, proteins)

The interaction of thiazolidine and pyridine derivatives with other biological macromolecules, such as proteins and DNA, has also been a subject of investigation. For instance, certain 5-benzylidenethiazolidine-2,4-dione derivatives have been identified as inhibitors of Pim kinases, which are involved in cell signaling pathways. nih.gov Structure-activity relationship (SAR) studies have highlighted the importance of specific substitutions on the benzylidene ring for potent inhibitory activity. nih.gov

In the context of DNA interactions, some thiazolidinone derivatives have been shown to bind to DNA. researchgate.net For example, a 4-thiazolidinone (B1220212) derivative was found to interact with calf thymus DNA (Ct-DNA) with a binding constant (Kb) of 3.3 x 10^4 L·mol⁻¹. researchgate.net Molecular docking studies suggested that this interaction is stabilized by hydrogen bonds with the DNA base pairs. researchgate.net Electrochemical methods, coupled with computational studies, are powerful tools for investigating the intercalation of small molecules into the DNA double helix. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-bromo-3-aminopyridine |

| Thiazolidine-2,4-dione |

| L-tyrosine |

| Allopurinol |

| Acetylcholine |

| Tryptophan |

| 5-benzylidenethiazolidine-2,4-dione |

| Nicotine |

| Carbamylcholine |

| Epibatidine |

| Thiazolidine-2-thione |

| 4-fluorophenyl-sulfonyl moiety |

| Phenyl-sulfonamide |

| Aristoquinoline |

| Monochloroacetic acid |

| Thiourea (B124793) |

| p-fluorobenzaldehyde |

| Methyl acrylate |

| 5-(3-(pyrazin-2-yl)benzylidene)thiazolidine-2,4-dione |

| 4-Thiazolidinone-cyclopropyl hybrid |

| Pyrano[2,3-d] nih.govnih.govthiazolo[3,2-a]pyrimidine |

| 5-pyridin-3/4-yl-1,2,4-triazole-3-thiol |

| ( plos.orgnih.govpnas.orgtriazolo[4,3-a]pyridin-3-ylmethyl)phosphonates |

| 2-hydrazinylpyridines |

| 1,10-phenanthroline |

| Doxorubicin |

| Daunorubicin |

| Idarubicin |

| Dacarbazine |

| Mitoxantrone |

| Methotrexate |

| 4-amino-3-mercapto-1,2,4-triazoles |

Kinetic Studies Related to Chemical Transformations and Interactions

While specific kinetic studies on the chemical transformations and interactions of this compound are not extensively documented in publicly available literature, an understanding of its potential reactivity can be inferred from kinetic data of analogous structures. The reactivity of this compound is primarily dictated by its two key structural components: the thiazolidine ring and the 4-bromopyridine (B75155) moiety. Kinetic studies on related compounds containing these functionalities provide valuable insights into the potential chemical transformations of this compound.

The thiazolidine ring, for instance, is known to undergo hydrolysis, particularly under alkaline conditions. A notable study on the alkaline hydrolysis of 2-aryl substituted thiazolidines revealed that the reaction proceeds via a ring-opening mechanism to form a zwitterionic intermediate. acs.org The rates of this hydrolysis are significantly influenced by the nature of the substituents on both the nitrogen and carbon atoms of the thiazolidine ring. acs.org For N-H thiazolidines, the rate of hydrolysis shows a dependence on the hydroxide (B78521) ion concentration, eventually reaching a saturation point at high concentrations. acs.org In contrast, N-CH3 substituted thiazolidines exhibit a linear dependence of the reaction rate on the hydroxide ion concentration. acs.org

The following table presents the observed pseudo-first-order rate constants (k_obs) for the hydrolysis of various 2-aryl-substituted N-H thiazolidines at different sodium hydroxide concentrations.

| 2-Aryl Substituent | [NaOH] (M) | k_obs (min⁻¹) |

| Phenyl | 0.001 | 0.045 |

| Phenyl | 0.01 | 0.23 |

| Phenyl | 0.05 | 0.45 |

| p-Methoxyphenyl | 0.01 | 0.085 |

| p-Chlorophenyl | 0.01 | 0.42 |

Data sourced from the alkaline hydrolysis study of 2-aryl substituted thiazolidines. acs.org

On the other hand, the 4-bromopyridine moiety is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The kinetics of such reactions are influenced by the nature of the nucleophile and the solvent. acs.org In SNAr reactions of pyridinium (B92312) ions, the reactivity of the leaving group does not always follow the typical F > Cl ≈ Br > I order, suggesting that the rate-determining step may not be the initial nucleophilic attack in all cases. nih.gov For some pyridinium substrates, the reaction is second-order in the nucleophile, indicating a more complex mechanism possibly involving rate-determining deprotonation of an intermediate. nih.gov

The position of the substituent on the pyridine ring is crucial for its reactivity in SNAr reactions. Nucleophilic attack is generally favored at the 2- and 4-positions of the pyridine ring because the nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. stackexchange.com This inherent electronic property makes the bromine atom at the 4-position of this compound a viable leaving group for nucleophilic substitution.

The table below provides a conceptual overview of the relative reactivity of different nucleophiles in SNAr reactions with a generic bromopyridine, based on general principles of nucleophilicity.

| Nucleophile | Relative Reactivity |

| Thiols (RS⁻) | High |

| Alkoxides (RO⁻) | Moderate to High |

| Amines (R₂NH) | Moderate |

| Halides (e.g., F⁻, Cl⁻) | Low |

It is important to note that these are generalized reactivities and the actual reaction kinetics would depend on specific reaction conditions, including the solvent and temperature.

Advanced Applications of 3 4 Bromopyridin 3 Yl Thiazolidine in Chemical Research

Utilization as a Building Block in Complex Organic Synthesis

The presence of both a reactive bromine atom on the pyridine (B92270) ring and a thiazolidine (B150603) core makes 3-(4-Bromopyridin-3-yl)thiazolidine a valuable precursor in the synthesis of more elaborate molecular architectures.

Synthesis of Fused Heterocyclic Systems

The development of novel heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery. The thiazolidine nucleus, a five-membered ring containing both sulfur and nitrogen, is a common feature in a variety of pharmacologically active compounds. The synthesis of fused heterocyclic systems often involves the strategic use of bifunctional building blocks. While direct examples of this compound in the synthesis of fused systems are not extensively documented in the provided search results, the general reactivity of the thiazolidine ring and the bromopyridine moiety suggests its potential in such transformations. For instance, the nitrogen and sulfur atoms of the thiazolidine ring can participate in cyclization reactions, while the bromo-substituted pyridine can undergo various cross-coupling reactions to build more complex fused structures. The synthesis of thiazolo[4,3-b] derpharmachemica.comnih.govnih.govthiadiazole systems, for example, highlights the utility of thiazole-containing scaffolds in creating fused heterocycles with potential antimicrobial activities. derpharmachemica.com

Creation of Multifunctional Molecules

The ability to combine different pharmacophores into a single molecule, often referred to as molecular hybridization, is a powerful strategy in drug design to address issues like drug resistance and to achieve multi-target activity. nih.gov Thiazolidinone derivatives, closely related to thiazolidines, are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antidiabetic properties. nih.gove3s-conferences.orgnih.gov The this compound scaffold is well-suited for creating such multifunctional molecules. The bromine atom can serve as a handle for introducing other bioactive moieties through reactions like Suzuki or Buchwald-Hartwig coupling. This allows for the systematic exploration of structure-activity relationships and the development of compounds with enhanced or novel therapeutic profiles. For example, the synthesis of hybrids combining thiazolidinedione and 1,3,4-oxadiazole (B1194373) moieties has been shown to yield compounds with potent antidiabetic activity. nih.gov

Role in Materials Science and Polymer Chemistry Research

The unique electronic and structural properties of this compound and its derivatives make them interesting candidates for applications in materials science and polymer chemistry.

Precursors for Novel Polymeric Architectures

The development of new polymers with tailored properties is a continuous effort in materials science. The reactivity of the bromopyridine unit in this compound allows for its incorporation into polymer chains through various polymerization techniques. For instance, it could potentially be used as a monomer in transition metal-catalyzed cross-coupling polymerization reactions. The resulting polymers would feature the pyridyl and thiazolidine units as integral parts of the polymer backbone, potentially imparting unique optical, electronic, or thermal properties to the material. While the direct polymerization of this compound is not explicitly detailed, the synthesis of thiazolidinone-based nanocarriers demonstrates the utility of this heterocyclic system in creating advanced materials. nih.gov

Development of Functional Materials

Functional materials are designed to possess specific properties that enable their use in a variety of technological applications. The pyridine and thiazolidine components of this compound can contribute to the development of such materials. The pyridine nitrogen can act as a coordination site for metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with potential applications in gas storage, catalysis, or sensing. The sulfur atom in the thiazolidine ring can also interact with metal surfaces, suggesting potential applications in the development of self-assembled monolayers or corrosion inhibitors. For example, the study of 3,4-bis(6-bromopyridin-3-yl)-1,2,5-thiadiazole highlights the role of bromo-substituted pyridyl units in constructing crystalline materials with specific packing arrangements. researchgate.net

Application as Chemical Probes or Tools in Biological Systems Research (Non-Clinical)

Chemical probes are small molecules used to study and manipulate biological systems. The structural features of this compound make it a potential scaffold for the design of such tools. The pyridine ring can engage in hydrogen bonding and π-stacking interactions with biological macromolecules, while the thiazolidine ring can be modified to introduce reporter groups or reactive functionalities. For instance, derivatives of thiazolidine have been explored as inhibitors of various enzymes, and the bromine atom on the pyridine ring could be utilized for covalent labeling of target proteins. The synthesis of thiazolidine prodrugs demonstrates how this heterocyclic system can be used to protect a functional group and release an active compound under specific physiological conditions. nih.gov Furthermore, thiazolidin-4-one derivatives have been investigated as inhibitors of enzymes like GSK-3β, highlighting their potential as neuroprotective agents in non-clinical research. nih.gov

Design of Selective Ligands for Protein Targets

The thiazolidine ring system is a well-established pharmacophore present in a variety of biologically active compounds. nih.gov Its derivatives, particularly thiazolidinones, have been extensively studied as ligands for a wide array of protein targets. nih.govresearchgate.net The design of selective ligands often involves modifying the substituents on the thiazolidine core to achieve specific interactions with the target protein's binding site.

The general structure of thiazolidine allows for substitutions at the N-3 and C-2/C-5 positions, which can be tailored to interact with specific amino acid residues within a protein's active site. For instance, thiazolidinedione derivatives have been identified as ligands for the free fatty acid receptor 1 (FFA1), a G-protein coupled receptor involved in metabolic regulation. nih.gov The design of these ligands focuses on achieving high affinity and selectivity for FFA1 to modulate its activity. nih.gov

Furthermore, the thiazolidine scaffold has been a key component in the development of inhibitors for various enzymes. Thiazolidine-2,4-dione derivatives have been investigated as inhibitors of multiple protein targets, highlighting the versatility of this heterocyclic system in drug design. researchgate.net The pyridinyl moiety in this compound can also play a crucial role in protein binding, potentially forming hydrogen bonds or other interactions that enhance selectivity and affinity. While specific studies on this compound as a selective ligand are not extensively documented, the foundational principles of using thiazolidine and pyridine scaffolds in ligand design suggest its potential in targeting a range of proteins.

Exploration in Enzyme Assay Systems

Derivatives of the thiazolidine scaffold are frequently evaluated in various enzyme assay systems to determine their inhibitory potential and mechanism of action. These assays are critical for the development of new therapeutic agents.

One notable application is the development of protease inhibitors. For example, thiazolidinedione derivatives have been synthesized and screened as inhibitors of the 3C-like protease, an essential enzyme for viral replication. researchgate.net These in vitro enzymatic screening models, often employing techniques like fluorescence resonance energy transfer (FRET), allow for the determination of inhibitory activity and the calculation of key parameters such as the half-maximal inhibitory concentration (IC50). researchgate.net

Thiazolidine-4-one derivatives have also been explored for their antioxidant and antimicrobial properties through various assay systems. nih.gov Antioxidant potential can be assessed using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, while antimicrobial activity is often determined through broth microdilution methods to establish the minimum inhibitory concentration (MIC) against different bacterial and fungal strains. nih.govresearchgate.net The data from these assays provide valuable structure-activity relationship (SAR) insights, guiding the optimization of lead compounds.

| Compound Type | Enzyme/Assay System | Key Findings | Reference |

| Thiazolidinedione derivatives | 3C-like Protease (FRET assay) | Identification of active inhibitors with potent inhibitory activity. | researchgate.net |

| Thiazolidine-4-one derivatives | DPPH radical scavenging assay | Demonstrated good antioxidant activity. | nih.gov |

| Thiazolidinone derivatives | Antimicrobial assays (broth microdilution) | Exhibited significant antimicrobial potential against various strains. | researchgate.net |

Development as Ligands for Catalysis or Metal Complexation

The nitrogen and sulfur atoms within the thiazolidine ring, along with the nitrogen atom of the pyridine moiety, make this compound and its derivatives promising candidates as ligands for metal complexation and catalysis. The ability of such heterocyclic compounds to coordinate with metal ions has been an active area of research.

Studies have shown that thiazoline (B8809763) and thiazolidine derivatives can form stable complexes with various transition metals. For instance, cobalt(II) and zinc(II) complexes with 2-(2-pyridyl)imino-N-(2-thiazolin-2-yl)thiazolidine have been synthesized and characterized, revealing a distorted tetrahedral geometry around the metal centers. researchgate.net In these complexes, the thiazoline nitrogen and an imino nitrogen coordinate to the metal ion. researchgate.net Similarly, cobalt(II) complexes with other thiazolidine-containing ligands have been reported, demonstrating the versatility of this scaffold in coordination chemistry. psu.edu

Furthermore, thiazolidine-4-carboxylic acid derivatives have been shown to act as bidentate ligands, coordinating with metal ions such as Cu(II), Fe(II), and VO(II). ekb.eg The resulting metal complexes have been characterized and, in some cases, have shown enhanced biological activity compared to the free ligands. ekb.eg The pyridine group, a well-known coordinating moiety, can also participate in metal binding. Pyridin-yl-triazine derivatives, for example, have been successfully used as ligands for iridium(III) complexes, which have applications in bioimaging. researchgate.net The combination of the thiazolidine and pyridine rings in this compound suggests its potential to act as a versatile ligand in the development of novel catalysts and metal-based materials.

| Ligand Type | Metal Ion(s) | Coordination Details | Application/Significance | Reference |

| 2-(2-pyridyl)imino-N-(2-thiazolin-2-yl)thiazolidine | Co(II), Zn(II) | Distorted tetrahedral geometry with coordination to thiazoline and imino nitrogens. | Fundamental coordination chemistry. | researchgate.net |

| Thiazolidine-4-carboxylic acid derivatives | Cu(II), Fe(II), VO(II) | Bidentate coordination. | Potential for enhanced biological activity. | ekb.eg |

| Pyridin-yl-triazine derivatives | Ir(III) | N,N-bidentate coordination. | Development of phosphorescent complexes for bioimaging. | researchgate.net |

Future Research Directions and Emerging Paradigms for 3 4 Bromopyridin 3 Yl Thiazolidine

Exploration of Green Chemistry Methodologies for Synthesis

The development of environmentally benign synthetic protocols is a cornerstone of modern chemistry. Future research should prioritize the development of green synthesis methods for 3-(4-Bromopyridin-3-yl)thiazolidine, moving away from conventional techniques that may rely on hazardous solvents and reagents. The traditional synthesis of thiazolidine (B150603) derivatives often involves multi-step processes with refluxing in organic solvents. nih.govnih.gov

Emerging green alternatives could include one-pot, multi-component reactions (MCRs) which enhance efficiency and reduce waste. nih.govacgpubs.org The use of bio-based, recyclable solvents such as glycerol (B35011) or aqueous solutions of gluconic acid has proven effective for the synthesis of other heterocyclic systems and could be adapted for this target molecule. nih.govacgpubs.org These solvents not only reduce environmental impact but can also act as catalysts, simplifying the reaction setup. acgpubs.org The exploration of agro-waste-based catalysts presents another innovative and sustainable approach. nih.gov

| Parameter | Conventional Synthesis | Proposed Green Synthesis |

| Solvent | Toluene, Methanol, Ethanol | Water, Glycerol, Gluconic Acid Aqueous Solution |

| Catalyst | Piperidine, Mineral Acids (H₂SO₄) | Bio-based catalysts, Recyclable acid media |

| Methodology | Multi-step, reflux conditions | One-pot, Multi-component reactions (MCRs) at lower temperatures |

| Efficiency | Moderate yields, significant waste | Potentially higher yields, minimal waste |

Integration with Artificial Intelligence and Machine Learning in Compound Design

Artificial Intelligence (AI) and Machine Learning (ML) are transforming drug discovery and materials science by accelerating the design-test-learn cycle. researchgate.netnih.gov Integrating these computational tools into research on this compound can significantly enhance the discovery of novel derivatives with desired properties.

AI/ML algorithms can be employed for several key tasks:

De Novo Design: Generative models, such as variational autoencoders, can design novel derivatives of the core scaffold that are optimized for specific biological targets or material properties. nih.gov

High-Throughput Virtual Screening (HTVS): ML models can predict the activity of vast virtual libraries of this compound analogs against various targets, prioritizing a smaller, more promising set of compounds for synthesis and experimental testing. nih.gov This approach is a significant advancement over traditional docking studies. researchgate.net

ADMET Prediction: AI can build robust models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, filtering out candidates with unfavorable profiles early in the discovery process. springernature.com

The integration of AI/ML promises to reduce the time and cost associated with identifying lead compounds, making the exploration of the chemical space around this compound more efficient and targeted. nih.gov

Advanced Analytical Techniques for Real-time Monitoring of Reactions and Interactions

While standard analytical techniques like NMR, IR, and mass spectrometry are essential for final product characterization researchgate.netemanresearch.org, future research would benefit from implementing advanced, real-time analytical methods. Process Analytical Technology (PAT) tools can provide continuous insight into reaction kinetics, intermediate formation, and product purity during the synthesis of this compound and its derivatives.

Techniques such as in-situ Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy allow for non-invasive, real-time monitoring of chemical transformations as they occur in the reaction vessel. This data is crucial for optimizing reaction conditions (e.g., temperature, catalyst loading, reaction time) to maximize yield and minimize impurities. Furthermore, techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) could be used for real-time monitoring of the binding interactions between derivatives and their biological targets, providing valuable thermodynamic and kinetic data.

Development of Multifunctional Derivatives with Tailored Research Applications

The thiazolidine scaffold is a well-established pharmacophore present in compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. emanresearch.orgresearchgate.netnih.govnih.gov The this compound structure is ripe for modification to create multifunctional derivatives with tailored applications.

By strategically functionalizing either the thiazolidine or the bromopyridine ring, new molecules can be designed to interact with multiple biological targets simultaneously. For instance, a derivative could be engineered to possess both anti-inflammatory activity, by inhibiting cytokines like TNF-α and IL-6 researchgate.netnih.gov, and antioxidant capabilities, through radical scavenging moieties. nih.govnih.gov Another avenue involves creating hybrid molecules by linking the core structure to other known pharmacophores to achieve synergistic effects or to develop probes for chemical biology research.

| Derivative Concept | Potential Modification Site | Target Application |

| Antimicrobial-Antioxidant Hybrid | Addition of a phenolic group to the pyridine (B92270) ring | Combating bacterial infections and associated oxidative stress |

| Anticancer-Imaging Agent | Conjugation of a fluorescent tag to the thiazolidine ring | Visualizing cellular uptake and localization in cancer cells |

| Dual Enzyme Inhibitor | Modification at the C-5 position of the thiazolidine ring | Targeting multiple pathways in a specific disease (e.g., cancer, inflammation) |

Investigation of Bromine Reactivity for Further Diversification

The bromine atom on the pyridine ring is a highly valuable synthetic handle for chemical diversification. researchgate.net Its reactivity in cross-coupling reactions makes it an ideal point for introducing a wide range of substituents, thereby systematically exploring the structure-activity relationship (SAR) of this compound derivatives.

Future research should focus on leveraging the bromine atom in various transformations:

Suzuki, Stille, and Sonogashira Cross-Coupling Reactions: These reactions would allow for the introduction of aryl, heteroaryl, and alkynyl groups, respectively, dramatically expanding the chemical space.

Buchwald-Hartwig Amination: This would enable the synthesis of a library of amino-pyridine derivatives.

Metal-Halogen Exchange: Treatment with organolithium reagents followed by quenching with various electrophiles can introduce a plethora of different functional groups.

This strategic use of the bromine atom's reactivity can generate extensive libraries of analogs, which is essential for optimizing biological activity and physical properties. acs.org

Expanding the Scope of Non-Clinical Biological Target Exploration

Initial biological screening of thiazolidine derivatives has identified activity against a range of targets, including bacterial enzymes, inflammatory mediators, and enzymes involved in prostaglandin (B15479496) metabolism. nih.govnih.govnih.gov For this compound and its future derivatives, a broad and systematic exploration of non-clinical biological targets is warranted.